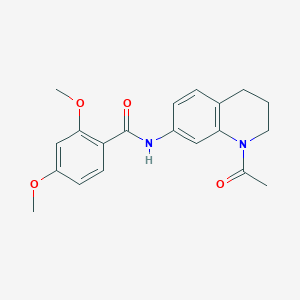

N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-2,4-dimethoxybenzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

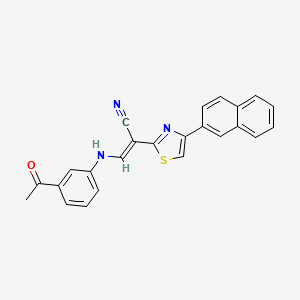

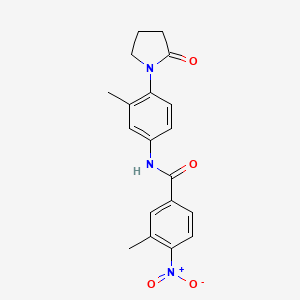

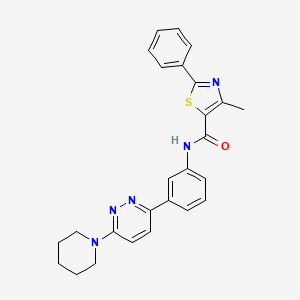

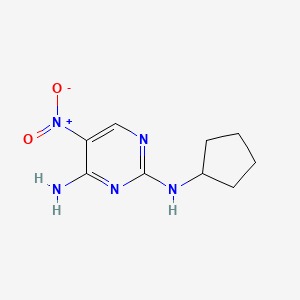

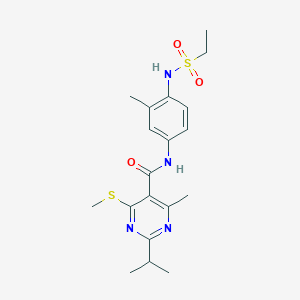

Molecular Structure Analysis

The molecular structure of N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-2,4-dimethoxybenzamide consists of a quinoline ring system with an acetyl group and two methoxy groups attached to a benzamide moiety . The detailed arrangement of atoms and bonds can be visualized using computational tools .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include its melting point, boiling point, density, and solubility. For precise data, consult specialized chemical databases .

科学的研究の応用

- Carbazole derivatives, including the compound , have been investigated for their potential as anticancer agents . Researchers have synthesized novel derivatives by condensing 1-acetyl-1,2,3,4-tetrahydro-9H-carbazole with various amino compounds. These derivatives showed cytotoxic activity against breast cancer cells (B20). Further studies could explore their mechanism of action and optimize their efficacy.

- The need for immunostimulants in treating viral infections, cancer, autoimmune diseases, and AIDS has led to interest in novel compounds. While not directly studied for immunostimulatory effects, the carbazole moiety in related compounds has shown promise in enhancing immune responses . Investigating the immunomodulatory potential of this compound could be valuable.

- The compound’s structure contains a fused heterocyclic system. Researchers often explore new approaches for synthesizing such systems due to their diverse biological activities . Investigating its reactivity and potential for further heteroannelation could yield novel derivatives with unique properties.

- Although not directly studied for antiviral effects, the presence of the carbazole scaffold suggests potential antiviral activity. Similar carbazole derivatives have been investigated for their role in restoring or enhancing immune responses against viral infections . Further research could explore its efficacy against specific viruses.

- A fused pyrrolo[2,3-c]carbazol-6-one (related to carbazole) has been reported to potentiate interferon-γ (IFN-γ) induction of MHC-class π molecules . Investigating whether our compound exhibits similar effects on MHC expression could provide insights into its immunomodulatory properties.

- The compound’s structural features make it valuable for drug research and development. Researchers may explore modifications to enhance its pharmacological properties, such as solubility, bioavailability, and target specificity .

Anticancer Activity

Immunostimulants

Heterocyclic Synthesis

Antiviral Properties

MHC-Class π Modulation

Drug Development

Shmeiss, N. A. M. M., Ismail, M. M. F., Soliman, A. M., & El-Diwani, H. I. (2000). Synthesis of Novel 1-Substituted and 1,9-Disubstituted-1,2,3,4-tetrahydro-9H-Carbazole Derivatives as Potential Anticancer Agents. Molecules, 5(10), 1101-1112. Read more

4-Hydroxy-2-quinolones: syntheses, reactions and fused heterocycles. (2019). Medicinal Chemistry Research, 28(9), 1466-1478. Read more

特性

IUPAC Name |

N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-2,4-dimethoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O4/c1-13(23)22-10-4-5-14-6-7-15(11-18(14)22)21-20(24)17-9-8-16(25-2)12-19(17)26-3/h6-9,11-12H,4-5,10H2,1-3H3,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZCAABDDDVXQBV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C3=C(C=C(C=C3)OC)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-2,4-dimethoxybenzamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1R,5S)-8-((4-methoxy-3-methylphenyl)sulfonyl)-3-(methylthio)-8-azabicyclo[3.2.1]octane](/img/structure/B2495003.png)

![1-(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)pentan-1-one](/img/structure/B2495006.png)